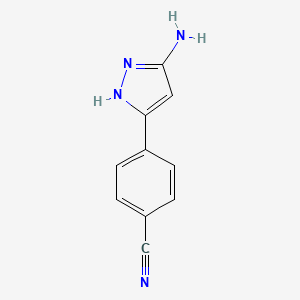
4-(3-amino-1H-pyrazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-amino-1H-pyrazol-5-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a benzonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-pyrazol-5-yl)benzonitrile typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. One-pot multicomponent reactions (MCRs) are often employed, utilizing catalysts such as alumina–silica-supported MnO2 in water . The reaction conditions are generally mild, with the process being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and recyclable catalysts is emphasized to ensure environmentally friendly processes. Heterogeneous catalytic systems and ligand-free systems are also explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-1H-pyrazol-5-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and aqueous media.
Major Products
The major products formed from these reactions include pyrazolo[1,5-a]pyrimidines and other condensed heterocyclic systems .
Scientific Research Applications
4-(3-amino-1H-pyrazol-5-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the development of agrochemicals, UV stabilizers, and liquid crystal materials.
Mechanism of Action
The mechanism of action of 4-(3-amino-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as p38MAPK and various kinases . The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-amino-4,5-dihydro-1-phenylpyrazole: Similar in structure but lacks the benzonitrile group.
5-amino-1H-pyrazole-4-carbonitrile: Similar pyrazole core but different substitution pattern.
Uniqueness
4-(3-amino-1H-pyrazol-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the amino and nitrile groups on the pyrazole ring enhances its versatility in synthetic and medicinal chemistry applications.
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
4-(3-amino-1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-6-7-1-3-8(4-2-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14) |
InChI Key |
ZBETZXHARMBOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















